N-(5-bromo-2-ethoxybenzyl)-2-methylpropan-1-amine
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Overview
Description
N-(5-BROMO-2-ETHOXYBENZYL)-N-ISOBUTYLAMINE is an organic compound that features a brominated benzyl group and an isobutylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-BROMO-2-ETHOXYBENZYL)-N-ISOBUTYLAMINE typically involves the reaction of 5-bromo-2-ethoxybenzyl chloride with isobutylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(5-BROMO-2-ETHOXYBENZYL)-N-ISOBUTYLAMINE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the brominated benzyl group to a less oxidized state.
Substitution: The bromine
Properties
Molecular Formula |
C13H20BrNO |
---|---|
Molecular Weight |
286.21 g/mol |
IUPAC Name |
N-[(5-bromo-2-ethoxyphenyl)methyl]-2-methylpropan-1-amine |
InChI |
InChI=1S/C13H20BrNO/c1-4-16-13-6-5-12(14)7-11(13)9-15-8-10(2)3/h5-7,10,15H,4,8-9H2,1-3H3 |
InChI Key |
NPITVZWRECOFCS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)CNCC(C)C |
Origin of Product |
United States |
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